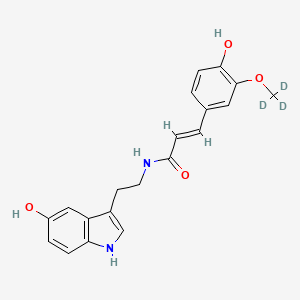
N-Feruloylserotonin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Feruloylserotonin-d3 is a derivative of N-Feruloylserotonin, an amide formed between serotonin and ferulic acid. This compound is known for its antioxidant properties and is found in the seeds of the safflower plant (Carthamus tinctorius) . It has been studied for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Feruloylserotonin-d3 can be synthesized through the reaction of serotonin with ferulic acid. The process involves the formation of an amide bond between the amino group of serotonin and the carboxyl group of ferulic acid. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves the extraction of serotonin and ferulic acid from natural sources, followed by their chemical coupling. High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Feruloylserotonin from safflower seed meal . This method ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Feruloylserotonin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various oxidative and reductive derivatives of this compound, which retain the core structure of the compound while exhibiting different functional groups .
Aplicaciones Científicas De Investigación
N-Feruloylserotonin-d3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of phenolic compounds.
Medicine: this compound has shown potential in neuroprotection, particularly in the context of Alzheimer’s disease. Additionally, it exhibits anti-inflammatory effects by inhibiting lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways.
Mecanismo De Acción
N-Feruloylserotonin-d3 exerts its effects through several molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species and increases the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by modulating the SIRT1-FOXO1 and NF-κB signaling pathways.
Comparación Con Compuestos Similares
N-Feruloylserotonin-d3 is similar to other serotonin derivatives such as:
N-(p-Coumaroyl)serotonin: Another amide formed between serotonin and p-coumaric acid, known for its antioxidant and anti-inflammatory properties.
Caffeoylserotonin: A derivative formed between serotonin and caffeic acid, exhibiting strong antioxidant activity.
Sinapoylserotonin: Formed between serotonin and sinapic acid, known for its potential therapeutic effects.
Compared to these compounds, this compound is unique due to its specific combination of ferulic acid and serotonin, which imparts distinct antioxidant and neuroprotective properties .
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |
Clave InChI |
WGHKJYWENWLOMY-RQTUGABZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















